德普拉米培索

概述

科学研究应用

右旋普拉克索具有广泛的科学研究应用:

化学: 它被用作研究合成路线和反应机理的模型化合物。

生物学: 研究表明它在调节嗜酸性粒细胞数量方面具有潜力,使其与免疫反应和炎症的研究相关.

作用机制

右旋普拉克索的确切作用机制尚不清楚。 它被认为通过抑制骨髓中嗜酸性粒细胞的成熟来发挥其作用。 这导致血液和组织嗜酸性粒细胞数量减少,这可以减轻嗜酸性粒细胞相关疾病的症状 . 此外,右旋普拉克索已被证明可以增强线粒体功能,这可能有助于其治疗效果 .

类似化合物:

普拉克索: 一种多巴胺激动剂,用于治疗帕金森病和不安腿综合征.

利鲁唑: 另一种苯并噻唑衍生物,用于治疗 ALS.

比较:

普拉克索与右旋普拉克索: 虽然普拉克索主要作用于多巴胺受体,但右旋普拉克索对嗜酸性粒细胞的独特作用使其与众不同.

利鲁唑与右旋普拉克索: 两种化合物都具有苯并噻唑结构,但利鲁唑的主要用途是神经保护,而右旋普拉克索正在探索其对嗜酸性粒细胞的影响.

生化分析

Biochemical Properties

Dexpramipexole plays a significant role in biochemical reactions by interacting with various biomolecules. It has been observed to lower blood and tissue eosinophils, which are pro-inflammatory white blood cells . The compound interacts with eosinophil precursors in the bone marrow, inhibiting their maturation . This interaction is crucial in reducing eosinophil-related inflammation and tissue damage.

Cellular Effects

Dexpramipexole affects various cell types and cellular processes. It significantly reduces eosinophil counts in the blood and tissues, which is beneficial in conditions like eosinophilic asthma and hypereosinophilic syndromes . The compound influences cell signaling pathways by depleting eosinophils, thereby reducing inflammation and improving lung function . Additionally, dexpramipexole enhances mitochondrial function, which can lead to increased cell survival and function .

Molecular Mechanism

At the molecular level, dexpramipexole exerts its effects by inhibiting the maturation of eosinophils in the bone marrow . This inhibition is achieved through interactions with eosinophil precursors, preventing their development into mature eosinophils . The compound also enhances mitochondrial function, which contributes to its neuroprotective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dexpramipexole develop over time. The reduction in eosinophil counts becomes significant after one month of treatment and reaches its maximum effect after three to four months . The effects remain constant throughout the treatment period and partially recover to baseline levels upon drug withdrawal . Dexpramipexole is stable and well-tolerated in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of dexpramipexole vary with different dosages in animal models. In studies involving mice, dexpramipexole demonstrated dose-dependent eosinophil lowering . Higher doses resulted in more significant reductions in eosinophil counts, while lower doses had a milder effect . The compound was well-tolerated at various dosages, with no significant toxic or adverse effects observed .

Metabolic Pathways

Dexpramipexole is involved in metabolic pathways that enhance mitochondrial function . It interacts with enzymes and cofactors that regulate mitochondrial bioenergetics, leading to improved cell survival and function . The compound’s effects on metabolic flux and metabolite levels contribute to its therapeutic potential in neurodegenerative diseases .

Transport and Distribution

Dexpramipexole is transported and distributed within cells and tissues through various mechanisms. It is a low molecular weight, water-soluble small molecule with linear pharmacokinetics . The compound is primarily excreted through the kidneys, and its distribution is influenced by renal function . In patients with impaired renal function, dexpramipexole’s area under the curve (AUC) increases with the severity of renal impairment .

Subcellular Localization

The subcellular localization of dexpramipexole is primarily within the mitochondria, where it enhances mitochondrial function . This localization is crucial for its neuroprotective effects, as it helps improve mitochondrial bioenergetics and cell survival . The compound’s targeting signals and post-translational modifications direct it to specific compartments within the cell, ensuring its effective function .

准备方法

合成路线和反应条件: 右旋普拉克索可以通过化学酶法合成。该过程涉及制备 (S)- 和 ®-N-(6-羟基-4,5,6,7-四氢苯并[d]噻唑-2-基)乙酰胺,它们是关键中间体。 这些中间体通过由南极假丝酵母脂肪酶 A 型催化的不可逆酯交换反应以高对映异构体过量获得 .

工业生产方法: 右旋普拉克索的工业生产涉及优化反应条件以实现高产率和纯度。 该过程通常包括结晶和纯化等步骤,以确保最终产品符合医药标准 .

化学反应分析

反应类型: 右旋普拉克索经历各种化学反应,包括:

氧化: 该反应可以修饰化合物中存在的氨基。

还原: 还原反应可用于将任何氧化形式还原回其原始状态。

取代: 取代反应可以在氨基或苯并噻唑环上发生。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化锂铝等还原剂。

取代: 条件根据引入的取代基而异,但通常涉及催化剂和特定溶剂。

主要产物: 这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能产生各种氧化衍生物,而取代可以在苯并噻唑环上引入不同的官能团 .

相似化合物的比较

Pramipexole: A dopamine agonist used in the treatment of Parkinson’s disease and restless legs syndrome.

Riluzole: Another benzothiazole derivative used in the treatment of ALS.

Comparison:

Pramipexole vs. Dexpramipexole: While pramipexole primarily acts on dopamine receptors, dexpramipexole’s unique action on eosinophils sets it apart.

Riluzole vs. Dexpramipexole: Both compounds share a benzothiazole structure, but riluzole’s primary use is in neuroprotection, whereas dexpramipexole is being explored for its effects on eosinophils.

属性

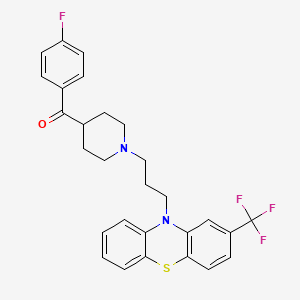

IUPAC Name |

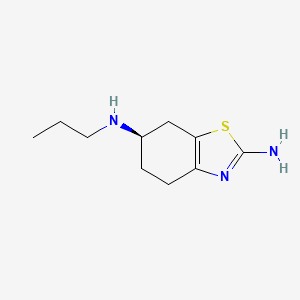

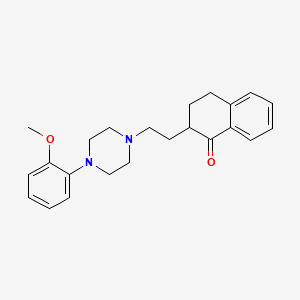

(6R)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASDKYOPVNHBLU-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCC2=C(C1)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN[C@@H]1CCC2=C(C1)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50146624 | |

| Record name | Dexpramipexole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104632-28-2 | |

| Record name | Dexpramipexole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104632-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexpramipexole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104632282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexpramipexole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15130 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dexpramipexole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXPRAMIPEXOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WI638GUS96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Dexpramipexole?

A1: While the exact mechanism of action of Dexpramipexole is still under investigation, preliminary data suggest that it may affect eosinophil maturation in the bone marrow. [] In addition, Dexpramipexole has been shown to bind to the F1Fo ATP synthase, potentially increasing mitochondrial ATP production and acting as a mitochondrial protectant. []

Q2: How does Dexpramipexole's effect on eosinophils differ between responders and non-responders?

A2: In a study on hypereosinophilic syndromes (HES), bone marrow biopsies of responders after 12 weeks of Dexpramipexole treatment showed a selective absence of mature eosinophils. This effect was not observed in non-responders. [] Additionally, responders exhibited decreased eosinophil expression of Siglec 8, an inhibitory receptor expressed only on mature eosinophils. []

Q3: Does Dexpramipexole affect other cell lineages besides eosinophils?

A3: Bone marrow biopsies from responders in a HES study indicated that other cell lineages remained unchanged despite the observed decrease in mature eosinophils and basophils. []

Q4: Does Dexpramipexole affect ATP levels in neurons?

A4: Research suggests that Dexpramipexole may indirectly increase ATP levels in neurons. Studies using an ATP FRET biosensor in cultured DRG neurons expressing the NaV1.7 I228M mutation showed that Dexpramipexole treatment increased neurite length. [] While not directly measured in this study, this observation suggests potential improvements in neuronal bioenergetics, which could be linked to increased ATP levels.

Q5: What is the molecular formula and weight of Dexpramipexole?

A5: Dexpramipexole's molecular formula is C13H21N3S • 2HCl • H2O (as dihydrochloride monohydrate). Its molecular weight is 342.3 g/mol (free base). [, , ]

Q6: Is there any spectroscopic data available for Dexpramipexole?

A6: While specific spectroscopic data is not extensively detailed within the provided research, techniques like chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed for its characterization and quantification in biological samples. []

Q7: Does Dexpramipexole exhibit any catalytic properties?

A7: The provided research doesn't indicate Dexpramipexole possessing inherent catalytic properties. Its activity primarily revolves around biological interactions rather than direct participation in chemical reactions as a catalyst.

Q8: Have computational methods been used in the study of Dexpramipexole?

A8: While not extensively detailed in the provided abstracts, computational methods like molecular docking could have been employed to understand Dexpramipexole's interactions with its targets, such as the F1Fo ATP synthase [] and the Nav1.8 sodium channel. []

Q9: How does the structure of Dexpramipexole relate to its activity?

A9: Dexpramipexole is the R(+) enantiomer of Pramipexole. While both enantiomers share a benzothiazole core structure, Dexpramipexole exhibits significantly lower affinity for dopamine receptors compared to Pramipexole, leading to a more favorable safety profile with fewer dopaminergic side effects. [, ] This difference highlights the crucial role of stereochemistry in determining biological activity and highlights the importance of enantiomeric purity in Dexpramipexole drug substance. []

Q10: What formulations of Dexpramipexole have been explored?

A10: The research primarily focuses on the oral administration of Dexpramipexole. [, ] Further details regarding specific formulations, excipients used, or strategies employed to improve stability, solubility, or bioavailability are not elaborated upon within the provided abstracts.

Q11: How does renal function affect Dexpramipexole's pharmacokinetics?

A11: Studies show a strong association between renal function and Dexpramipexole clearance. A single dose administration resulted in significantly increased area under the curve (AUC) with increasing severity of renal impairment. [] Therefore, dose adjustments are crucial in patients with renal impairment to prevent drug accumulation.

Q12: What is the evidence for Dexpramipexole's efficacy in HES?

A12: An open-label proof-of-concept study showed that Dexpramipexole enabled glucocorticoid reduction or cessation in a subset of patients with HES, with some achieving complete and sustained reduction in absolute eosinophil counts (AECs) and clinical remission. [, , ] These patients also showed a normalization of tissue pathology and depletion of eosinophils in affected tissues. []

Q13: What drug delivery strategies have been explored for Dexpramipexole?

A13: The provided research focuses primarily on the oral administration of Dexpramipexole. [, ] Specific targeted drug delivery strategies to enhance its accumulation in specific tissues or cell types have not been elaborated upon in these research excerpts.

Q14: What analytical techniques are used to characterize Dexpramipexole?

A14: The research highlights the use of high-sensitivity chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the separation, identification, and quantification of Dexpramipexole in biological samples, particularly in the presence of its enantiomer Pramipexole. [] This technique ensures accurate measurement and monitoring of Dexpramipexole levels for pharmacokinetic and pharmacodynamic studies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

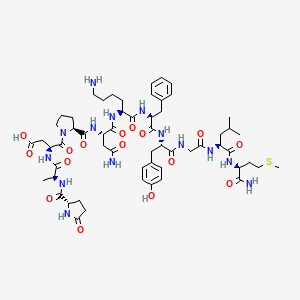

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid](/img/structure/B1663487.png)

![N-[(4-bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide](/img/structure/B1663497.png)

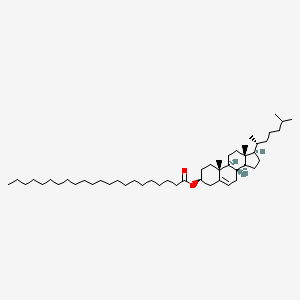

![8-hydroxy-5-[(1R)-1-hydroxy-2-[2-[4-(4-methoxy-3-phenylanilino)phenyl]ethylamino]ethyl]-1H-quinolin-2-one;hydrochloride](/img/structure/B1663498.png)